Cas no 61105-51-9 ((20S)-2,16alpha,20,25-tetrahydroxycucurbita-1,5-diene-3,11,22-trione-2-O-beta-D-glucopyranoside)

(20S)-2,16alpha,20,25-tetrahydroxycucurbita-1,5-diene-3,11,22-trione-2-O-beta-D-glucopyranoside structure
61105-51-9 structure
Product Name:(20S)-2,16alpha,20,25-tetrahydroxycucurbita-1,5-diene-3,11,22-trione-2-O-beta-D-glucopyranoside
Numero CAS:61105-51-9
MF:C36H54O12
MW:678.806772708893
CID:2008954
PubChem ID:44406496
Update Time:2025-04-21

(20S)-2,16alpha,20,25-tetrahydroxycucurbita-1,5-diene-3,11,22-trione-2-O-beta-D-glucopyranoside Proprietà chimiche e fisiche

Nomi e identificatori

    • (20S)-2,16alpha,20,25-tetrahydroxycucurbita-1,5-diene-3,11,22-trione-2-O-beta-D-glucopyranoside
    • 2-O-beta-D-glucopyranosyl-cucurbitacin L
    • 2-O-beta-D-glucopyranosylcucurbitacin L
    • bryoamaride
    • cucurbitacin L 2-O-beta-D-glucopyranoside
    • cucurbitacin L 2-O-beta-glucopyranoside
    • (10α)-2-(β-D-Glucopyranosyloxy)-9β-methyl-16α,20,25-trihydroxy-19-norlanosta-1,5-diene-3,11,22-trione
    • (8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-he
    • 19-NORLANOSTA-1,5-DIENE-3,11,22-TRIONE, 2-(.BETA.-D-GLUCOPYRANOSYLOXY)-16,20,25-TRIHYDROXY-9-METHYL-, (9.BETA.,10.ALPHA.,16.ALPHA.)-
    • CUCURBITACIN L 2-O-.BETA.-D-GLUCOPYRANOSIDE
    • Bryoamarid
    • 88W3BYP3S8
    • 23,24-Dihydrocucurbitacin I 2-o-D-glucoside
    • (8S,9R,10R,13R,14S,16R,17R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione
    • NS00094690
    • 61105-51-9
    • DTXSID30658770
    • Q4981048
    • (10alpha)-2-(beta-D-Glucopyranosyloxy)-9beta-methyl-16alpha,20,25-trihydroxy-19-norlanosta-1,5-diene-3,11,22-trione
    • 2-O-beta-D-glucopyranosyl cucurbitacin L
    • Inchi: 1S/C36H54O12/c1-31(2,45)12-11-23(39)36(8,46)28-19(38)14-33(5)22-10-9-17-18(35(22,7)24(40)15-34(28,33)6)13-20(29(44)32(17,3)4)47-30-27(43)26(42)25(41)21(16-37)48-30/h9,13,18-19,21-22,25-28,30,37-38,41-43,45-46H,10-12,14-16H2,1-8H3/t18-,19-,21-,22+,25-,26+,27-,28+,30-,33+,34-,35+,36+/m1/s1
    • Chiave InChI: QCAZYVAEXLGYLV-HPCBBFKLSA-N
    • Sorrisi: O[C@@H]1C[C@@]2(C)[C@@H]3CC=C4C(C)(C)C(C(=C[C@H]4[C@]3(C)C(C[C@]2(C)[C@H]1[C@@](C(CCC(C)(C)O)=O)(C)O)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)=O

Proprietà calcolate

  • Massa esatta: 678.36152715g/mol
  • Massa monoisotopica: 678.36152715g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 7
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 8
  • Complessità: 1420
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 211Ų
Fornitori consigliati
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.